Chemical properties and structure of 1-(4,6-Dibromopyridin-2-yl)ethanone
Chemical properties and structure of 1-(4,6-Dibromopyridin-2-yl)ethanone
Introduction
1-(4,6-Dibromopyridin-2-yl)ethanone is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with two bromine atoms and an acetyl group, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, structure, and reactivity, tailored for researchers, scientists, and professionals in drug development. The strategic placement of the bromine atoms and the ketone functionality makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of 1-(4,6-Dibromopyridin-2-yl)ethanone are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1060815-82-8 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂NO | [1][2] |
| Molecular Weight | 278.93 g/mol | [1] |
| Boiling Point (Predicted) | 334.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.903 ± 0.06 g/cm³ | [1] |
Structural Confirmation
The structural integrity of 1-(4,6-Dibromopyridin-2-yl)ethanone is typically confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Although specific spectral data for this exact compound is not detailed in the provided search results, analogous compounds provide insight into the expected spectral features. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The ¹³C NMR spectrum would reveal characteristic peaks for the carbonyl carbon, the methyl carbon, and the carbons of the dibrominated pyridine ring.
Synthesis and Experimental Protocols
The synthesis of 1-(4,6-Dibromopyridin-2-yl)ethanone can be approached through various synthetic routes, often involving the functionalization of a pre-existing pyridine scaffold. While a specific, detailed synthesis protocol for this compound was not found, a general understanding can be drawn from similar reactions involving pyridyl ketones. A plausible synthetic strategy would involve the acylation of a 2,4-dibromopyridine derivative.
Representative Synthetic Workflow
Below is a conceptual workflow for the synthesis of a related compound, which illustrates the general principles that could be applied.
Caption: Conceptual workflow for the synthesis of 1-(4,6-Dibromopyridin-2-yl)ethanone.
Step-by-Step Methodology (Hypothetical)
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Reaction Setup : To a solution of 2,4-dibromopyridine in an anhydrous inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
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Acylation : An acetylating agent, such as acetyl chloride or acetic anhydride, is added dropwise to the cooled reaction mixture. The reaction is then allowed to stir at room temperature or with gentle heating to drive it to completion, monitored by Thin Layer Chromatography (TLC).
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Work-up : Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification : The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-(4,6-Dibromopyridin-2-yl)ethanone.
Chemical Reactivity and Potential Applications
The reactivity of 1-(4,6-Dibromopyridin-2-yl)ethanone is dictated by its three primary functional components: the two bromine atoms on the pyridine ring and the acetyl group. These sites allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The bromine atoms are susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 4- and 6-positions of the pyridine ring.
The acetyl group provides another handle for chemical modification. The carbonyl group can undergo nucleophilic addition reactions, and the adjacent methyl group can be functionalized, for example, through α-halogenation. This α-haloketone intermediate can then be used in reactions like the Hantzsch thiazole synthesis to construct heterocyclic rings.
The pyridine nitrogen itself can also participate in reactions, such as N-oxidation or quaternization, further expanding the synthetic possibilities.
Caption: Reactivity map of 1-(4,6-Dibromopyridin-2-yl)ethanone.
Applications in Drug Development and Materials Science
The structural motifs accessible from 1-(4,6-Dibromopyridin-2-yl)ethanone are prevalent in many biologically active compounds. The pyridine core is a common feature in pharmaceuticals, and the ability to introduce diverse substituents via cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of potential drug candidates. For instance, substituted pyridines are found in kinase inhibitors for cancer therapy and in compounds targeting other biological pathways.
In materials science, the functionalized pyridine derivatives that can be synthesized from this precursor may find applications as ligands for metal complexes with interesting photophysical or catalytic properties, or as building blocks for functional organic materials.
Conclusion
1-(4,6-Dibromopyridin-2-yl)ethanone is a highly functionalized and versatile chemical intermediate. Its dibrominated pyridine core, coupled with an acetyl group, provides multiple avenues for synthetic elaboration. This guide has provided an overview of its key chemical properties, a conceptual synthetic approach, and a map of its reactivity. For researchers and scientists, this compound represents a valuable tool for the construction of complex molecular architectures with potential applications spanning from drug discovery to the development of novel materials. Further exploration of its reactivity and the biological activity of its derivatives is a promising area for future research.
